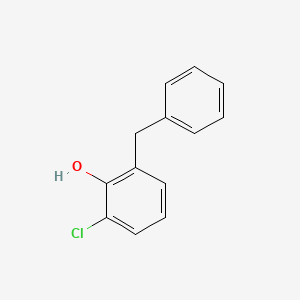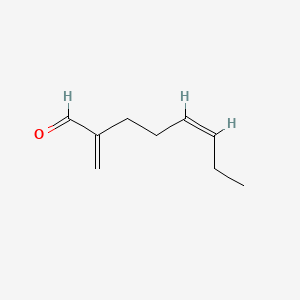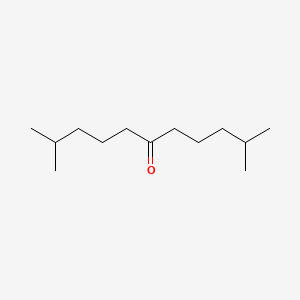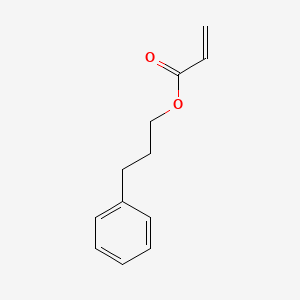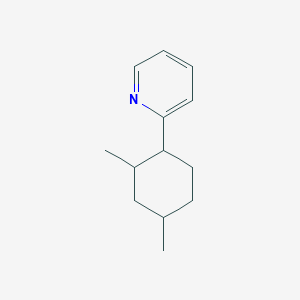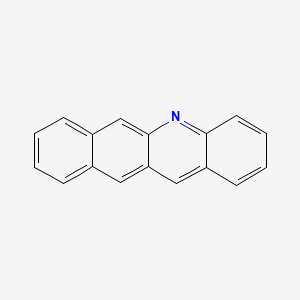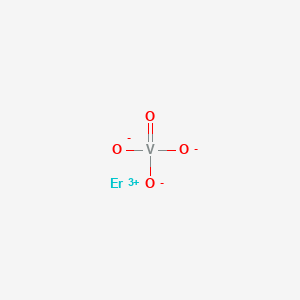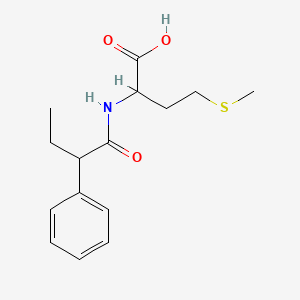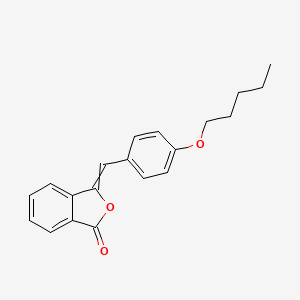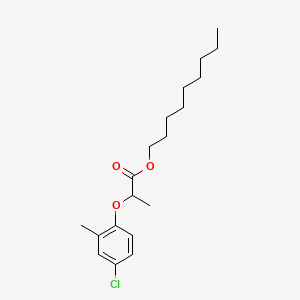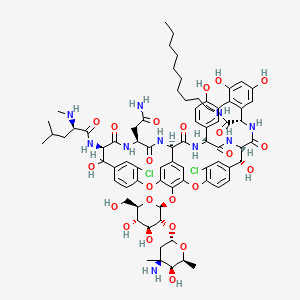
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- is a derivative of vancomycin, a glycopeptide antibiotic. Vancomycin is primarily used to treat severe bacterial infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . The modification of vancomycin to include a decylamino carbonyl group aims to enhance its pharmacokinetic properties and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- involves several steps:
Starting Material: The synthesis begins with vancomycin as the starting material.
Decarboxylation: The carboxyl group at the 26th position is removed through a decarboxylation reaction.
Amidation: The resulting intermediate undergoes amidation with decylamine to introduce the decylamino carbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The decylamino carbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Investigated for its interactions with bacterial cell walls and its ability to overcome resistance mechanisms.
Medicine: Explored as a potential treatment for infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control processes.
Mecanismo De Acción
The mechanism of action of vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- is similar to that of vancomycin. It inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursors . This prevents the incorporation of these precursors into the peptidoglycan matrix, leading to cell lysis and death. The modification with a decylamino carbonyl group may enhance its binding affinity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide antibiotic with extended activity against Gram-positive bacteria.
Oritavancin: A semisynthetic glycopeptide with enhanced activity and a longer half-life.
Uniqueness
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- is unique due to its structural modification, which aims to improve its pharmacokinetic properties and efficacy. This modification may result in better tissue penetration, reduced toxicity, and enhanced activity against resistant bacterial strains.
Propiedades
Número CAS |
508241-91-6 |
|---|---|
Fórmula molecular |
C76H96Cl2N10O23 |
Peso molecular |
1588.5 g/mol |
Nombre IUPAC |
(1S,2R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-N-decyl-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxamide |
InChI |
InChI=1S/C76H96Cl2N10O23/c1-7-8-9-10-11-12-13-14-21-82-70(101)58-41-28-39(90)29-47(92)55(41)40-23-35(15-18-46(40)91)56-71(102)88-60(74(105)86-58)62(95)37-17-20-49(43(78)25-37)108-51-27-38-26-50(65(51)111-75-66(64(97)63(96)52(32-89)109-75)110-54-31-76(5,80)67(98)34(4)106-54)107-48-19-16-36(24-42(48)77)61(94)59(87-68(99)44(81-6)22-33(2)3)73(104)83-45(30-53(79)93)69(100)84-57(38)72(103)85-56/h15-20,23-29,33-34,44-45,52,54,56-64,66-67,75,81,89-92,94-98H,7-14,21-22,30-32,80H2,1-6H3,(H2,79,93)(H,82,101)(H,83,104)(H,84,100)(H,85,103)(H,86,105)(H,87,99)(H,88,102)/t34-,44+,45-,52+,54-,56+,57+,58-,59+,60-,61?,62+,63+,64-,66+,67+,75-,76-/m0/s1 |
Clave InChI |
UUNRJROOHGEQSP-MUCWUSEMSA-N |
SMILES isomérico |
CCCCCCCCCCNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=C(C7=CC(=C6)[C@H](C(=O)N4)NC(=O)[C@@H](NC(=O)[C@@H](C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]2C[C@]([C@@H]([C@@H](O2)C)O)(C)N)Cl)O)C(=O)N1)O |
SMILES canónico |
CCCCCCCCCCNC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=C(C7=CC(=C6)C(C(=O)N4)NC(=O)C(NC(=O)C(C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)OC9C(C(C(C(O9)CO)O)O)OC2CC(C(C(O2)C)O)(C)N)Cl)O)C(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


